molecular formula C14H19ClN4O3 B2877389 Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate CAS No. 2377034-65-4

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate

Cat. No.: B2877389
CAS No.: 2377034-65-4
M. Wt: 326.78
InChI Key: ACTAPHDIMKBLOP-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate: is a chemical compound with a complex structure that includes a pyridazine ring, a pyrrolidinyl group, and a tert-butyl carbamate group[_{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl ...

Properties

IUPAC Name

tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O3/c1-14(2,3)22-13(21)16-9-6-7-19(8-9)12(20)10-4-5-11(15)18-17-10/h4-5,9H,6-8H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTAPHDIMKBLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate typically involves multiple steps, starting with the preparation of the pyridazine core[_{{{CITATION{{{1{tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl ...](https://www.sigmaaldrich.com/US/en/product/enamine/enah6591f5ae?context=bbe). One common approach is to start with 6-chloropyridazine-3-carboxylic acid, which undergoes amidation with pyrrolidin-3-ylamine to form the intermediate pyrrolidinyl amide[{{{CITATION{{{1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl .... This intermediate is then treated with tert-butyl chloroformate to introduce the tert-butyl carbamate group[{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity[_{{{CITATION{{{1{tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl ...](https://www.sigmaaldrich.com/US/en/product/enamine/enah6591f5ae?context=bbe). The use of catalysts and solvents would be optimized to enhance the efficiency of the reactions[{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl ....

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl ....

Common Reagents and Conditions:

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl .... Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate can be used to study enzyme inhibition and protein interactions[_{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl .... Its structural complexity allows it to interact with various biological targets.

Medicine: 1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl .... Its ability to modulate biological processes makes it a candidate for the development of new therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials[_{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl .... Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate exerts its effects involves its interaction with specific molecular targets[_{{{CITATION{{{1{tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl ...](https://www.sigmaaldrich.com/US/en/product/enamine/enah6591f5ae?context=bbe). The pyridazine ring and the pyrrolidinyl group are key structural features that allow the compound to bind to enzymes or receptors, modulating their activity[{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl .... The exact pathways and molecular targets depend on the specific application and biological system being studied.

Comparison with Similar Compounds

  • Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate: This compound is structurally similar but has a piperidinyl group instead of a pyrrolidinyl group[_{{{CITATION{{{_2{tert-butyl N- 1- (6-chloropyridazine-3-carbonyl)piperidin-4-yl ....

  • Tert-butyl N-(6-chloropyridazin-3-yl)carbamate: This compound lacks the pyrrolidinyl group and has a simpler structure.

Uniqueness: The presence of the pyrrolidinyl group in tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate gives it unique chemical and biological properties compared to similar compounds[_{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl .... This structural difference can lead to variations in reactivity, binding affinity, and biological activity.

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